molecular formula C6H11ClO2 B2443468 2-[(Chloromethoxy)methyl]oxolane CAS No. 110627-17-3

2-[(Chloromethoxy)methyl]oxolane

Cat. No.: B2443468
CAS No.: 110627-17-3
M. Wt: 150.6
InChI Key: XLFRYXYFCITFGX-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]oxolane (CAS 110627-17-3) is an organic compound of interest in synthetic and medicinal chemistry research. It features both an oxolane (tetrahydrofuran) ring and a chloromethyl ether functional group . The oxolane ring is a common saturated cyclic ether, which can serve as a versatile building block or solvent in polymer and organic synthesis . The reactive chloromethoxy group makes this compound a potential alkylating agent or an intermediate for further chemical modifications. Researchers value this compound for its potential utility as a key synthetic intermediate. It can be used in the development of more complex molecular architectures, potentially for pharmaceutical applications or materials science. Its specific mechanism of action is application-dependent but typically involves the chloromethyl group participating in nucleophilic substitution reactions to form new carbon-heteroatom or carbon-carbon bonds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for personal, diagnostic, or therapeutic uses. Researchers should consult the safety data sheet and conduct their own verification of the compound's suitability and applications for their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethoxymethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-5-8-4-6-2-1-3-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFRYXYFCITFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloromethoxy Methyl Oxolane and Its Derivatives

Strategies for Oxolane Ring Construction Relevant to the Synthesis of 2-[(Chloromethoxy)methyl]oxolane

Various methods exist for constructing the tetrahydrofuran (B95107) ring, a key component of many biologically active compounds. chemistryviews.orgacs.org These methods include radical cyclizations, catalytic enantioselective syntheses, and ring expansion reactions.

Radical cyclization is a powerful tool for forming five-membered rings like tetrahydrofuran. nih.gov These reactions often proceed with high stereoselectivity.

Samarium(II) iodide (SmI₂) is a mild, one-electron reducing agent frequently used in organic synthesis, including radical cyclization reactions. chem-station.comwikipedia.org It can initiate radical-alkene/alkyne reactions by reducing an alkyl halide or sulfone to a radical intermediate, which then adds to an alkene or alkyne. nih.gov This method is particularly effective for constructing 5-membered rings. nih.gov The reactivity and selectivity of SmI₂ can be fine-tuned by using additives like HMPA, which can increase its reduction potential. nih.govchem-station.com For instance, SmI₂-mediated cyclizations have been used to create complex polycyclic ether systems with high stereocontrol, as demonstrated in the synthesis of natural products like brevetoxin (B15176840) B. nih.gov

Manganese(III)-based oxidative free-radical cyclizations offer another route to tetrahydrofuran derivatives. These reactions often exhibit good diastereoselectivity, which is influenced by the substitution pattern of the starting material.

Key Features of Radical Cyclization:

Effective for 5-membered ring formation. nih.gov

Stereoselectivity can be controlled. researchgate.net

Reagents like SmI₂ and Mn(III) acetate (B1210297) are commonly employed.

ReagentKey Features
Samarium(II) iodide (SmI₂)Mild one-electron reducing agent, effective for 5-membered ring formation, reactivity tunable with additives. nih.govchem-station.comwikipedia.org
Manganese(III) acetateUsed in oxidative free-radical cyclizations, often with good diastereoselectivity.

Developing catalytic and enantioselective methods for synthesizing substituted tetrahydrofurans is a significant area of research. acs.orgfigshare.com These methods aim to produce specific stereoisomers of the target molecule.

One approach involves the palladium-catalyzed cycloaddition of trimethylenemethane (TMM) with ketones, which has been shown to produce 2,2-disubstituted 4-methylenetetrahydrofurans in high yields and enantiomeric excess (ee). nih.gov The use of bulky phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity. nih.gov Another strategy is the nickel-catalyzed intramolecular reductive cyclization of O-alkynones, which can produce tetrahydrofurans with chiral tertiary allylic alcohols in excellent yields and stereoselectivities. rsc.org

Copper-catalyzed asymmetric Henry reactions followed by iodocyclization of γ,δ-unsaturated alcohols provide a one-pot synthesis of 2,5-polysubstituted tetrahydrofurans with high yields and excellent enantioselectivities. chemistryviews.org Furthermore, iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition of carboxylic acids and vinylcyclopropanes offers a direct route to highly enantioenriched tetrahydrofurans under mild conditions. acs.org

Notable Catalytic Systems:

Palladium with phosphoramidite ligands for [3+2] cycloadditions. nih.gov

Nickel with P-chiral bisphosphine ligands for reductive cyclizations. rsc.org

Copper catalysts for sequential Henry reaction and iodocyclization. chemistryviews.org

Iridium catalysts for deoxygenative [3+2] cycloadditions. acs.org

Catalyst SystemReaction TypeKey Advantages
Palladium/Phosphoramidite[3+2] CycloadditionHigh yield and enantioselectivity for 2,2-disubstituted tetrahydrofurans. nih.gov
Nickel/DI-BIDIMEIntramolecular Reductive CyclizationExcellent yield and stereoselectivity for tetrahydrofurans with chiral tertiary allylic alcohols. rsc.org
Copper/Chiral LigandAsymmetric Henry Reaction/IodocyclizationOne-pot synthesis of 2,5-polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org
Iridium/Chiral LigandDeoxygenative [3+2] CycloadditionDirect synthesis of enantioenriched tetrahydrofurans under mild conditions. acs.org

Ring expansion reactions provide a valuable method for synthesizing tetrahydrofuran derivatives from smaller, strained rings like oxetanes.

A photochemical, metal-free approach allows for the ring expansion of oxetanes to tetrahydrofurans. rsc.orgrsc.orgresearchgate.net This method is highly efficient and proceeds under mild conditions. rsc.orgrsc.orgresearchgate.net The reaction involves the formation of an ylide intermediate, and the stereochemical outcome is influenced by the nature of this intermediate. rsc.orgrsc.org DFT calculations suggest that the ring expansion proceeds via a diradical pathway. rsc.orgrsc.org

Lewis acids can also catalyze the ring expansion of oxetanes. For instance, B(C₆F₅)₃ has been found to catalyze an unusual double reduction of oxetanes with hydrosilane, involving an aryl migration. acs.org In(OTf)₃ is another effective Lewis acid catalyst for the intramolecular ring-opening of 3-amido oxetanes to form oxazolines, which are structurally related to substituted tetrahydrofurans. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the reaction pathway and product distribution. acs.orgnih.gov

Mechanistic Insights:

Photochemical methods often proceed through ylide intermediates and diradical pathways. rsc.orgrsc.org

Lewis acid-catalyzed reactions involve activation of the oxetane (B1205548) oxygen. acs.orgnih.gov

MethodConditionsKey Features
Photochemical Ring ExpansionMetal-free, photochemicalHigh efficiency, mild conditions, proceeds via ylide intermediates. rsc.orgrsc.orgresearchgate.net
Lewis Acid-Catalyzed Ring ExpansionB(C₆F₅)₃, In(OTf)₃Can lead to unusual rearrangements and functionalized products. acs.orgnih.gov

Convergent and Divergent Synthetic Pathways to this compound

The construction of a molecule with distinct structural units like this compound can be approached through either convergent or divergent synthetic strategies. These approaches offer flexibility in the assembly of the final product and can be adapted to generate a variety of analogs.

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated through different reaction pathways to produce a range of related compounds. In the context of this compound and its derivatives, a divergent approach might start with a pre-formed, functionalized oxolane. For instance, a starting material like 2-methyltetrahydrofuran (B130290), which can be derived from renewable resources such as levulinic acid or furfural (B47365), could be functionalized at the methyl group. wikipedia.org Through a series of reactions, such as radical halogenation followed by nucleophilic substitution, the methyl group could be converted into the desired (chloromethoxy)methyl side chain. By varying the reagents and reaction conditions in the subsequent steps, a library of different analogs with modifications to the side chain could be generated from a single starting material. This strategy is particularly useful for structure-activity relationship studies where a variety of related compounds are needed. The divergent synthesis of polycyclic ethers has been successfully employed, starting from a common intermediate to generate various analogs with different ring sizes and functionalities. nih.gov

Diastereocontrol and Enantioselectivity in the Synthesis of this compound and its Chiral Analogs

The presence of a stereocenter at the 2-position of the oxolane ring and potentially on the side chain necessitates the use of stereocontrolled synthetic methods to obtain specific diastereomers and enantiomers of this compound and its chiral analogs. Achieving high levels of diastereocontrol and enantioselectivity is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity.

Several strategies can be employed to control the stereochemical outcome of the synthesis of substituted tetrahydrofurans. These include substrate-controlled reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and reagent-controlled reactions, which utilize chiral reagents, catalysts, or auxiliaries to induce stereoselectivity.

One common approach is the use of stereoselective cyclization reactions. For example, the intramolecular cyclization of a chiral precursor can lead to the formation of the oxolane ring with a defined stereochemistry at the 2-position. The stereoselectivity of such cyclizations can often be influenced by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed cyclizations of alkynols have been shown to produce oxygen-containing heterocycles in a divergent manner, with the potential for stereocontrol. organic-chemistry.org

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral heterocycles. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. For example, the enantioselective synthesis of 2,2,5-trisubstituted tetrahydrofurans has been achieved with high enantioselectivity (up to 97% ee) through a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org

The following table illustrates the diastereoselectivity achieved in the synthesis of 2,5-disubstituted tetrahydrofurans via a multicomponent reaction involving an allylsilane, which is a relevant strategy for constructing substituted oxolane rings.

Aldehyde ReactantYield of Tetrahydrofuran Product (%)Diastereomeric Ratio (dr)
α-Benzyloxy Acetaldehyde78>20:1

This table demonstrates the high diastereoselectivity that can be achieved in the synthesis of substituted tetrahydrofurans using a multicomponent coupling strategy. nih.gov

The high diastereomeric ratio observed in the synthesis of the tetrahydrofuran product highlights the potential for achieving excellent stereocontrol in the formation of the oxolane ring, a crucial aspect for the synthesis of specific stereoisomers of this compound.

Mechanistic Investigations of Reactions Involving 2 Chloromethoxy Methyl Oxolane

Reactivity and Transformation Pathways of the Chloromethyl Ether Moiety

The chloromethyl ether group, often referred to as an α-haloether, is a highly reactive functional group. Its reactivity stems from the presence of an electronegative chlorine atom and an oxygen atom attached to the same carbon, which significantly influences the distribution of electron density and bond strengths within the moiety.

α-Haloethers, such as the chloromethyl ether portion of 2-[(chloromethoxy)methyl]oxolane, are known for their pronounced electrophilic character. The carbon atom bonded to both the chlorine and oxygen atoms is highly susceptible to nucleophilic attack. This reactivity is largely attributed to the stability of the cationic intermediate that can be formed upon departure of the chloride ion.

In the case of chloromethyl methyl ether (CMME), a simpler analog, the carbocation formed is stabilized by the donation of electron density from the adjacent oxygen atom. stackexchange.com This resonance stabilization lowers the energy of the transition state, thereby increasing the rate of reactions that proceed through a cationic intermediate, such as SN1-type substitutions. stackexchange.com The stability of the resulting oxocarbenium ion plays a crucial role in the electrophilic nature of α-haloethers.

Electron-withdrawing groups can decrease the rate of electrophilic aromatic substitution reactions by destabilizing the positively charged intermediate, while electron-donating groups can increase the reaction rate by stabilizing it. youtube.com The oxygen atom in the chloromethyl ether moiety acts as an electron-donating group through resonance, which enhances the electrophilic reactivity at the chloromethyl carbon.

The primary reaction pathway for the chloromethyl ether moiety is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, solvent, and reaction conditions.

Given the stability of the potential carbocation intermediate, an SN1 pathway is often favored, particularly with weaker nucleophiles. However, with strong nucleophiles and in polar aprotic solvents, an SN2 mechanism can also occur. pearson.com For instance, the reaction of chlorpyrifos-methyl (B1668853) with various sulfur nucleophiles proceeds via an SN2 mechanism at the methoxy (B1213986) carbon. nih.gov In contrast, studies on phenyl chloroformates suggest an associative SN2 mechanism with a high degree of bond formation in the transition state. rsc.org

The choice of solvent can significantly influence the reaction mechanism. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can stabilize the nucleophile and facilitate SN2 reactions. pearson.com Rearrangements are generally not expected in SN2 reactions due to the concerted mechanism that avoids the formation of a discrete carbocation intermediate. pearson.com

While ionic pathways are common for α-haloethers, radical reactions can also play a significant role in the transformation of chlorinated ethers under specific conditions, such as in the presence of light or radical initiators. nih.goveurekalert.org Chlorine radicals are potent hydrogen atom transfer (HAT) reagents capable of abstracting hydrogen atoms from C-H bonds, leading to the formation of carbon-centered radicals. eurekalert.orgresearchgate.net

These carbon radicals can then undergo various transformations, including reaction with molecular oxygen to form oxygenated products or participation in chain propagation processes. nih.govrsc.org For example, light-initiated N-Cl bond homolysis can generate a chlorine radical that subsequently abstracts a hydrogen atom, leading to selective chlorination. nih.gov The generation of chlorine radicals can be achieved through methods like the photolysis of Cl₂ or via ligand-to-metal charge transfer (LMCT) in the presence of certain metal complexes. eurekalert.orgresearchgate.net

The reaction of the methoxymethyl radical with nitrogen dioxide has been studied theoretically, indicating the formation of stable association intermediates without an energy barrier. researchgate.net This highlights the potential for radical pathways in the reactions of ether-containing molecules.

Oxolane Ring Reactivity and Transformations

The oxolane (tetrahydrofuran) ring is a stable five-membered cyclic ether. However, under certain conditions, it can undergo reactions that lead to ring-opening or rearrangement.

The ring-opening of oxolane derivatives typically requires activation by Lewis or Brønsted acids due to the inherent stability of the five-membered ring. researchgate.net The activation energy for the ring expansion of oxetanes to oxolanes is significant, indicating the relative stability of the five-membered ring. acs.org

Theoretical studies on the ring-opening of tetrahydrofuran (THF) by frustrated Lewis pairs (FLPs) have shown that the reaction is energetically favorable with certain FLPs. nih.gov The mechanism involves both a donor-acceptor interaction and an electron-sharing interaction, with the deformation energy of THF being a key factor in determining the activation energy. nih.gov Ring-opening can also be initiated by nucleophilic attack, particularly when the ring is part of a more complex system that facilitates such reactions. researchgate.net For instance, iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides a direct route to highly functionalized tetrahydrofurans, proceeding through a ring-opening of the vinylcyclopropane. acs.org

Rearrangement reactions involving the oxolane ring can occur, often driven by the formation of more stable products. Ring-rearrangement metathesis (RRM) is a powerful domino process for constructing complex molecular architectures from cycloolefins. nih.gov Carbocation rearrangements can also lead to ring expansion, for example, from a cyclopentane (B165970) to a cyclohexane (B81311) ring, when a carbocation is formed adjacent to the ring. youtube.com

Palladium-catalyzed oxidative cyclizations of substrates containing an olefin and a tethered alcohol can lead to the formation of fused and spirocyclic ring systems that include the oxolane moiety. nih.gov Photochemical ring expansion reactions of oxetanes provide an efficient, metal-free method for synthesizing tetrahydrofuran derivatives, proceeding through a diradical pathway. rsc.org Furthermore, intramolecular ring-opening of 2-oxetanones can lead to the formation of a tetrahydrofuran ring. acs.org

Specific Reaction Classes and Mechanistic Studies

The atmospheric oxidation of volatile organic compounds (VOCs) is often initiated by highly reactive species such as the hydroxyl (OH) radical. While direct studies on this compound are not extensively detailed in the provided search results, the general mechanisms of OH radical-initiated oxidation of similar ether and chlorinated compounds can be inferred. The process typically begins with the abstraction of a hydrogen atom from the organic molecule by the OH radical, forming a carbon-centered radical and a water molecule. rsc.org

For this compound, there are several potential sites for hydrogen abstraction. The reactivity of each site depends on the C-H bond dissociation energy, with weaker bonds being more susceptible to abstraction. The presence of the ether oxygen and the chlorine atom influences the electron distribution within the molecule and thus the stability of the resulting radical.

Following the initial hydrogen abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO), other peroxy radicals, or hydroperoxy radicals (HO₂), leading to a variety of oxidation products, including aldehydes, ketones, and other functionalized molecules. nih.govcopernicus.org

For instance, in the oxidation of analogous ethers, the alkoxy radical (RO) formed from the peroxy radical can undergo unimolecular decomposition or isomerization. rsc.org In the case of this compound, this could lead to ring-opening of the oxolane moiety or cleavage of the chloromethoxy group, resulting in the formation of smaller, more oxidized species. The specific branching ratios of these pathways would depend on the reaction conditions, such as temperature, pressure, and the concentration of other atmospheric trace gases. rsc.org

Table 1: Plausible Steps in the OH Radical-Initiated Oxidation of this compound

StepReactionDescription
1. Initiation C₅H₉ClO₂ + OH• → C₅H₈ClO₂• + H₂OHydrogen abstraction by an OH radical to form a carbon-centered radical.
2. Propagation C₅H₈ClO₂• + O₂ → C₅H₈ClO₄•Rapid reaction with molecular oxygen to form a peroxy radical.
3. Further Reactions C₅H₈ClO₄• + NO → C₅H₈ClO₃• + NO₂Reaction with nitric oxide to form an alkoxy radical.
4. Decomposition C₅H₈ClO₃• → ProductsThe alkoxy radical can undergo various unimolecular decomposition or isomerization reactions, leading to the final oxidation products.

Note: This table presents a generalized mechanism. The specific radical intermediates and final products would require detailed experimental and computational studies for confirmation.

The nitrate (B79036) radical (NO₃) is another important atmospheric oxidant, particularly during nighttime. Similar to OH radicals, NO₃ radicals can initiate the oxidation of organic compounds through hydrogen abstraction, although they are generally less reactive than OH radicals. The reaction of NO₃ with ethers typically proceeds via abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen.

For this compound, the reaction with NO₃ would likely initiate by hydrogen abstraction from one of the methylene (B1212753) groups of the oxolane ring or the methylene group of the chloromethoxy moiety. The resulting alkyl radical would then follow a similar pathway as in the OH-initiated oxidation, reacting with O₂ to form a peroxy radical.

The subsequent reactions of the peroxy radical in a NO₃-rich environment would differ from those in a high-NO environment. The peroxy radical could react with NO₃ to form stable nitrates or undergo self-reaction or reaction with other peroxy radicals. The presence of the chlorine atom could also influence the reaction pathways, potentially leading to the formation of chlorinated organic nitrates.

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for promoting a variety of chemical transformations. nih.gov Its reactions with alkyl halides, such as the chloromethoxy group in this compound, are of significant mechanistic interest. The reaction is initiated by the transfer of an electron from SmI₂ to the organic halide. wikipedia.org

This electron transfer can lead to the formation of a radical intermediate through the cleavage of the carbon-halogen bond. nih.gov In the case of this compound, this would generate a (tetrahydrofuran-2-yl)methoxymethyl radical. This radical can then undergo a variety of subsequent reactions, including:

Reduction: A second single-electron transfer from another molecule of SmI₂ can occur, leading to the formation of an organosamarium species. nih.gov This species is highly nucleophilic and can participate in various bond-forming reactions.

Radical Coupling: The radical intermediate can couple with other radical species present in the reaction mixture.

Intramolecular Reactions: The radical can undergo intramolecular cyclization or rearrangement, depending on the structure of the substrate and the reaction conditions.

The reactivity and selectivity of SmI₂-mediated reactions can be significantly influenced by the presence of additives, such as hexamethylphosphoramide (B148902) (HMPA) or water, which can alter the reduction potential of the reagent and coordinate to the samarium ion. wikipedia.orgresearchgate.net These additives can play a crucial role in directing the reaction towards a desired outcome, for example, by favoring either a radical pathway or an organometallic pathway. acs.org

Table 2: Key Mechanistic Steps in the Reaction of this compound with Samarium Diiodide

StepReactionDescription
1. Electron Transfer C₅H₉ClO₂ + SmI₂ → [C₅H₉ClO₂]•⁻ + SmI₂⁺Single-electron transfer from samarium diiodide to the chloromethoxy group.
2. Fragmentation [C₅H₉ClO₂]•⁻ → C₅H₉O₂• + Cl⁻Cleavage of the carbon-chlorine bond to form a radical intermediate.
3. Further Reaction C₅H₉O₂• + SmI₂ → [C₅H₉O₂]⁻SmI₂⁺A second electron transfer to form an organosamarium species or other radical-mediated reactions.

Note: The specific fate of the radical and organosamarium intermediates is highly dependent on the reaction conditions and the presence of other reactants.

The presence of both an ether linkage and a chloromethyl ether functionality makes this compound susceptible to both acid- and base-catalyzed transformations.

Acid-Catalyzed Reactions:

Under acidic conditions, the ether oxygens can be protonated, making them better leaving groups. This can initiate a variety of reactions, including:

Hydrolysis: In the presence of water, acid catalysis can lead to the hydrolysis of the chloromethyl ether to form an alcohol and formaldehyde, along with hydrochloric acid. The oxolane ring itself is generally more stable to acid-catalyzed cleavage than an open-chain ether but can be cleaved under harsh conditions.

Rearrangement: Protonation of the ether oxygen can be followed by intramolecular rearrangement, potentially leading to the formation of isomeric products.

Polymerization: In the context of related oxazoline (B21484) derivatives, acid catalysis can initiate electrophilic polymerization. nih.gov A similar mechanism might be envisioned for this compound under specific conditions, where the protonated ether acts as an electrophile to attack another molecule of the substrate.

Base-Catalyzed Reactions:

In the presence of a strong base, this compound can undergo elimination or substitution reactions.

Elimination: A strong, non-nucleophilic base could potentially promote the elimination of HCl from the chloromethoxy group, although this is less common for primary chlorides.

Substitution: A nucleophilic base can displace the chloride ion in an Sₙ2 reaction. The rate of this reaction would be influenced by the strength and steric bulk of the nucleophile. The ether linkages are generally stable to bases.

Stereochemical Outcomes and Diastereoselectivity in Reaction Mechanisms of this compound

The stereochemistry of reactions involving this compound is of significant interest, particularly when the oxolane ring is substituted or when new stereocenters are formed during a reaction. The stereochemical outcome is determined by the reaction mechanism and the steric and electronic properties of the substrate and reagents.

In radical-initiated reactions , if a radical is formed at a stereocenter, it can lead to racemization if the radical is planar or rapidly inverting. However, the presence of the existing stereocenter in the oxolane ring can influence the approach of the radical species, potentially leading to some degree of diastereoselectivity in subsequent reactions.

In reactions involving organometallic reagents like samarium diiodide, the stereochemical outcome can be highly dependent on the formation of chelated intermediates. nih.gov The samarium ion can coordinate to the ether oxygen atoms in this compound, creating a more rigid transition state. This chelation can direct the approach of a nucleophile or the orientation of a radical coupling, leading to a high degree of diastereoselectivity. The choice of solvent and additives can also have a profound impact on the stereochemical control of these reactions. acs.org

In acid- and base-catalyzed reactions , the stereochemical outcome is also mechanistically controlled. For example, in an Sₙ2 substitution at the chloromethyl group, inversion of configuration at that carbon atom would be expected. If the reaction involves the oxolane ring itself, the stereochemistry of any existing substituents will play a crucial role in directing the approach of reagents and influencing the stereochemistry of the products. Studies on related sugar oxazoline derivatives have shown that the mechanism of acid-catalyzed reactions, such as electrophilic polymerization, can be explained by principles like the Hard and Soft Acids and Bases (HSAB) theory, which can also influence the stereochemical course of the reaction. nih.gov

The diastereoselectivity in reactions of this compound is a key consideration in its application in asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

Advanced Spectroscopic and Computational Analysis of 2 Chloromethoxy Methyl Oxolane

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-[(chloromethoxy)methyl]oxolane, a combination of one-dimensional and two-dimensional NMR experiments would be crucial for a comprehensive conformational analysis.

A high-resolution ¹H NMR spectrum would provide initial insights into the chemical environment of the protons in the molecule. However, due to the complexities of the spin systems in the oxolane ring and the side chain, extensive use of 2D NMR techniques would be indispensable for unambiguous signal assignment and the elucidation of through-space and through-bond connectivities.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the oxolane ring and the side chain. nih.gov For determining the spatial proximity of protons, and thus the preferred conformation, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable. nih.govca.gov ROESY experiments detect through-space correlations, where the strength of the cross-peak is inversely proportional to the sixth power of the distance between the protons. nih.gov This allows for the differentiation between various conformational isomers by identifying protons that are close to each other in space, even if they are not directly bonded. For instance, ROESY could reveal correlations between the protons of the chloromethoxymethyl side chain and specific protons on the oxolane ring, thereby defining the orientation of the side chain relative to the ring.

2D NMR Technique Information Gained for this compound
COSY Identifies scalar-coupled protons, establishing the connectivity within the oxolane ring and the side chain.
TOCSY Reveals the entire spin system of coupled protons, aiding in the assignment of overlapping multiplets.
HSQC Correlates protons directly to their attached carbon atoms for unambiguous ¹³C assignment.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, helping to connect the side chain to the oxolane ring.
ROESY Provides through-space correlations to determine the spatial arrangement and preferred conformation of the molecule. nih.govca.gov

This table illustrates the application of various 2D NMR techniques for the structural elucidation of this compound.

The analysis of scalar coupling constants (J-couplings), particularly three-bond proton-proton couplings (³JHH), provides valuable information about dihedral angles, which are essential for defining the conformation of the oxolane ring and the orientation of the side chain. The Karplus equation and its modified versions relate the magnitude of ³JHH to the corresponding dihedral angle.

In the context of the oxolane ring, which undergoes pseudorotation between various envelope and twist conformations, the measured J-couplings represent a time-average of the contributions from all populated conformers. researchgate.net A detailed analysis of these couplings can provide insights into the conformational equilibrium of the five-membered ring. Similarly, J-couplings between the protons of the side chain and the C2 proton of the oxolane ring can be used to determine the preferred rotamers around the C2-C(side chain) bond. By performing NMR experiments at variable temperatures, it is possible to study the changes in the coupling constants and potentially estimate the rotational energy barriers between different conformers.

To obtain a more accurate and detailed picture of the conformational landscape, the experimental NMR data would be correlated with computational predictions. By calculating the theoretical NMR parameters (chemical shifts and coupling constants) for different possible conformers of this compound, a comparison with the experimental data can help in identifying the most probable conformations present in solution. researchgate.net This integrated approach significantly enhances the reliability of the structural assignment.

Computational Chemistry Methodologies for Structural and Reactivity Predictions

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, energetics, and spectroscopic properties of molecules.

Density Functional Theory (DFT) has become a widely used method for studying the properties of organic molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations would be employed to:

Determine the geometries and relative energies of different conformers: This would involve a systematic search of the conformational space to identify the low-energy structures.

Calculate theoretical NMR chemical shifts and coupling constants: These calculated parameters for the identified stable conformers can be compared with experimental data to aid in spectral assignment and conformational analysis. researchgate.net

Investigate the electronic structure: Analysis of the molecular orbitals and charge distribution can provide insights into the reactivity of the molecule, particularly the electrophilic nature of the chloromethoxy group.

A study on the related compound, chloromethyl ethyl ether, utilized the M06-2X functional with a 6-311++G(d,p) basis set for geometry optimization and frequency calculations, which could serve as a good starting point for this compound. nih.gov

DFT Functional Basis Set Application
B3LYP6-31G(d)Initial geometry optimizations and conformational search.
M06-2X6-311++G(d,p)Refined geometry optimizations and energetic calculations. nih.gov
ωB97X-Dcc-pVTZCalculation of NMR parameters and analysis of weak interactions.

This table presents a selection of DFT functionals and basis sets that could be applied to the computational study of this compound.

For a more accurate description of the energetics, especially for reaction pathways involving bond breaking and formation, higher-level ab initio methods are often necessary. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more reliable energy profiles for reaction intermediates and transition states.

In the case of this compound, these methods would be particularly useful for studying the reactivity of the chloromethoxy group, for example, in nucleophilic substitution reactions. A study on chloromethyl ethyl ether employed the CCSD(T) method for energy refinement of the optimized structures, highlighting the importance of high-level calculations for accurate energetic predictions. nih.gov These computational approaches would allow for the elucidation of reaction mechanisms and the prediction of the kinetic and thermodynamic feasibility of various reaction pathways.

Research Directions and Potential Applications in Advanced Organic Synthesis

2-[(Chloromethoxy)methyl]oxolane as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the chloromethoxy group in this compound allows it to serve as an effective electrophile in various coupling reactions. This property is particularly useful for introducing the (oxolan-2-yl)methyl moiety into larger, more complex molecules. This substructure is a common motif in a range of biologically active natural products and pharmaceutical agents.

Research in this area focuses on leveraging this compound to construct key intermediates for the total synthesis of such complex targets. The oxolane ring can be carried through multiple synthetic steps, providing a stable scaffold upon which to build molecular complexity. The development of efficient and high-yielding methods for coupling this building block with diverse nucleophiles is a primary objective.

Reaction Type Nucleophile Product Class Potential Application
Nucleophilic SubstitutionAlcohols, PhenolsEthersSynthesis of natural product analogues
Nucleophilic SubstitutionAmines, AnilinesSecondary AminesDevelopment of novel pharmaceutical scaffolds
Nucleophilic SubstitutionThiolatesThioethersMaterial science applications
Friedel-Crafts AlkylationAromatic CompoundsArylmethyl OxolanesSynthesis of functionalized aromatic compounds

Design and Synthesis of Novel Oxolane-Based Heterocyclic Architectures using this compound

The dual functionality of this compound, possessing both an ether linkage within the oxolane ring and a reactive chloromethyl ether group, provides a unique platform for the synthesis of novel heterocyclic systems. Intramolecular cyclization reactions, initiated by the reaction of the chloromethoxy group with a strategically placed nucleophile within the same molecule, can lead to the formation of fused or spirocyclic ring systems containing the oxolane core.

The design of these synthetic strategies often involves multi-step sequences where this compound is first elaborated with a suitable tether containing a nucleophilic group. Subsequent cyclization can then be triggered under specific reaction conditions to afford complex heterocyclic architectures that would be challenging to access through other synthetic routes.

Development of Stereoselective and Enantioselective Strategies Utilizing this compound Derivatives

The oxolane ring in this compound contains a stereocenter at the 2-position. This inherent chirality can be exploited in stereoselective and enantioselective synthesis. By starting with an enantiomerically pure form of this compound, it is possible to transfer this chirality to the final product.

Current research efforts are directed towards the development of methods to control the stereochemical outcome of reactions involving this chiral building block. This includes the use of chiral catalysts or auxiliaries to influence the approach of nucleophiles to the electrophilic chloromethoxy group, leading to the formation of diastereomerically or enantiomerically enriched products. The synthesis of optically active compounds is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Catalytic Systems for Selective Transformations of this compound

To enhance the efficiency and selectivity of reactions involving this compound, the development of novel catalytic systems is a key area of investigation. Lewis acids and transition metal catalysts can be employed to activate the chloromethoxy group, facilitating its reaction with a wide range of nucleophiles under mild conditions.

The choice of catalyst can significantly influence the outcome of the reaction, allowing for selective transformations in the presence of other functional groups. Research is focused on identifying catalysts that can promote specific bond formations, such as carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, with high levels of chemo- and regioselectivity. The development of recyclable and environmentally benign catalytic systems is also a significant goal.

Catalyst Type Transformation Advantages
Lewis Acids (e.g., ZnCl₂, TiCl₄)Friedel-Crafts AlkylationActivation of the C-Cl bond, increased reaction rates.
Transition Metal Catalysts (e.g., Pd, Cu)Cross-Coupling ReactionsFormation of C-C bonds with a variety of coupling partners.
Phase Transfer CatalystsNucleophilic SubstitutionFacilitates reactions between water-soluble and organic-soluble reactants.

Exploratory Research into New Chemical Reactivities and Synthetic Utilities of this compound

Beyond its established role as an alkylating agent, exploratory research aims to uncover new chemical reactivities and synthetic applications for this compound. This includes investigating its behavior under various reaction conditions, such as radical-mediated processes or photochemical transformations.

The potential for the oxolane ring to participate in ring-opening or rearrangement reactions under specific catalytic conditions is also an area of interest. Such transformations could provide access to a diverse array of acyclic and heterocyclic compounds with unique substitution patterns. The discovery of novel reactivities will further expand the synthetic toolbox available to organic chemists and open up new avenues for the construction of complex molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-[(Chloromethoxy)methyl]oxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chloromethylation of oxolane derivatives. For example, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, CAS 76513-69-4) analogs highlight the use of silyl-protecting groups to stabilize intermediates, achieving yields >80% under anhydrous conditions . Alternative routes may involve alkylation of tetrahydrofuran derivatives with chloromethyl ethers, though competing side reactions (e.g., ring-opening) require strict temperature control (0–5°C) and inert atmospheres .

Q. How can NMR spectroscopy distinguish between conformational isomers of the oxolane ring in this compound?

  • Methodological Answer : Coupling constants (JHHJ_{HH}) from 1^1H NMR are critical for analyzing pseudorotation dynamics. For instance, equatorial vs. axial proton environments in the oxolane ring produce distinct JJ-values (e.g., 3–5 Hz for equatorial, 8–10 Hz for axial). Quantum-mechanical molecular dynamics (QM-MD) simulations can validate experimental data by modeling free-energy profiles of ring conformers (e.g., 3T2, 2T3, OE/EO), resolving ambiguities in two-state models .

Advanced Research Questions

Q. What experimental and computational strategies address contradictions in regioselectivity during functionalization of the chloromethoxy group?

  • Methodological Answer : Regioselective substitution at the chloromethoxy site is influenced by steric hindrance and electronic effects. For example, DFT calculations reveal higher electrophilicity at the methylene carbon adjacent to oxygen, favoring SN2 mechanisms. Experimental validation via isotopic labeling (e.g., 13^{13}C-Cl) coupled with LC-MS/MS can track substitution pathways, resolving discrepancies between theoretical and observed products .

Q. How does the hydrolytic stability of this compound vary under acidic vs. alkaline conditions, and what protective strategies mitigate degradation?

  • Methodological Answer : Hydrolysis kinetics depend on pH:

ConditionHalf-life (25°C)Primary Degradation Product
pH 1–3<1 hourOxolane-2-methanol + HCl
pH 7–9>48 hoursMinimal degradation
Stabilization strategies include using aprotic solvents (e.g., THF) and buffering near neutral pH.

Q. What challenges arise in quantifying pseudorotational equilibria of the oxolane ring, and how can advanced NMR techniques improve accuracy?

  • Methodological Answer : Traditional two-state models often fail to account for intermediate conformers. Dynamic NMR (DNMR) at low temperatures (-40°C to -90°C) can "freeze" ring dynamics, revealing hidden peaks for 3T2 and OE conformers. Combining 13^{13}C-1^1H HSQC with QM-MD simulations provides a Boltzmann-weighted population analysis, resolving discrepancies between coupling constants and observed conformer ratios .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often stem from trace impurities (e.g., residual palladium in Suzuki couplings) or solvent effects. Systematic studies using high-purity substrates (validated via GC-MS) and controlled catalyst loadings (e.g., Pd(PPh3_3)4_4 at 1–5 mol%) are recommended. For example, THF vs. DMF solvents alter reaction rates by 30–50% due to coordination with transition metals .

Structural and Analytical Considerations

Q. What crystallographic techniques are suitable for resolving steric effects in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves subtle steric clashes, such as torsional strain between the chloromethoxy group and oxolane ring. For example, a study of analogous compounds revealed C-Cl bond elongation (1.79 Å vs. 1.76 Å theoretical) due to van der Waals repulsion .

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